molecular formula C16H10Cl5NO4 B2459183 pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate CAS No. 4824-12-8

pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B2459183
CAS No.: 4824-12-8
M. Wt: 457.51
InChI Key: RZCFLGRUTAWUCN-UHFFFAOYSA-N
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Description

Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is a chemical compound with the molecular formula C16H10Cl5NO4 and a molecular weight of 457.52 g/mol . It is characterized by the presence of a pentachlorophenyl group, a benzyloxycarbonyl group, and a glycinate moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of pentachlorophenol with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with hydrophobic pockets in proteins, while the glycinate moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pentachlorophenyl N-[(benzyloxy)carbonyl]alaninate
  • Pentachlorophenyl N-[(benzyloxy)carbonyl]valinate
  • Pentachlorophenyl N-[(benzyloxy)carbonyl]leucinate

Uniqueness

Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl5NO4/c17-10-11(18)13(20)15(14(21)12(10)19)26-9(23)6-22-16(24)25-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCFLGRUTAWUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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